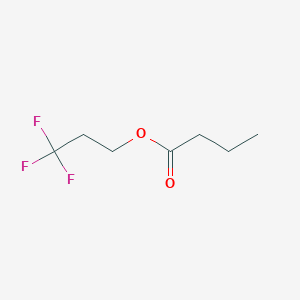

3,3,3-Trifluoropropylbutyrate

Description

Significance of Fluorinated Esters in Advanced Organic Chemistry

The deliberate incorporation of fluorine into organic molecules, a strategy known as fluorination, is a powerful tool in modern chemistry for modulating molecular properties. wikipedia.org When applied to esters, this modification can lead to profound changes in reactivity, stability, and biological activity.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org In esters, the presence of a trifluoromethyl group can dramatically alter the compound's lipophilicity, a critical parameter in the design of pharmaceuticals and agrochemicals. nih.gov The –CF3 group is strongly electron-withdrawing, which can influence the reactivity of the nearby ester functional group. nih.gov This effect can make the ester more or less susceptible to hydrolysis depending on its position. Furthermore, fluorinated esters are explored as building blocks for advanced materials, including polymers and surfactants, due to the unique surface properties conferred by fluorinated chains. rsc.org The synthesis of α-trifluoromethyl esters, for example, has been a challenging but important goal, providing access to novel compounds for various applications. chemistryviews.org

| Property | Non-Fluorinated Analogue (Propyl Butyrate) | Impact of Fluorination (General Observations) |

| Chemical Stability | Moderate | Increased thermal and metabolic stability. nih.gov |

| Lipophilicity | Moderate | Generally increased, affecting solubility and membrane permeability. nih.gov |

| Electronic Effect | Alkyl group is weakly electron-donating. | Trifluoromethyl group is strongly electron-withdrawing. nih.gov |

| Boiling Point | ~143 °C | Often altered due to changes in molecular weight and polarity. |

| Reactivity | Standard ester reactivity (e.g., hydrolysis). | Can be modified; the ester carbonyl can become more electrophilic. |

Table 1: A comparative overview of the expected influence of fluorination on the properties of a simple ester like propyl butyrate (B1204436).

Research Context and Academic Relevance of Trifluoropropyl Esters

The academic and industrial interest in the 3,3,3-trifluoropropyl moiety is well-established, primarily in the field of polymer science. The most prominent example is poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS), a type of fluorosilicone that accounts for the vast majority of the fluorosilicone market. researchgate.net This polymer is valued for its unique combination of properties, including thermal stability and resistance to nonpolar solvents, which are superior to conventional polydimethylsiloxane (B3030410) (PDMS). researchgate.net The synthesis of PMTFPS is typically achieved through the ring-opening polymerization of its cyclic siloxane precursor, demonstrating the utility of the trifluoropropyl group as a key monomer component. rsc.org

Further research has focused on using 3,3,3-trifluoropropene (B1201522) as a building block for creating novel fluorinated surfactants. rsc.org These studies highlight the value of the trifluoropropyl group in designing molecules with specific surface-active properties. Given this context, trifluoropropyl esters like 3,3,3-Trifluoropropylbutyrate are of academic relevance as:

Potential Monomers: For the synthesis of new fluorinated polyesters with tailored properties.

Chemical Intermediates: As precursors for more complex fluorinated molecules.

Model Compounds: For studying the fundamental effects of γ-trifluoromethyl substitution on ester reactivity and physical properties.

The development of synthetic methods using precursors like 2-bromo-3,3,3-trifluoropropene further underscores the accessibility and importance of the trifluoropropyl scaffold in synthetic organic chemistry. organic-chemistry.org

Historical Development of Research on Related Trifluoromethyl and Fluoropropyl Compounds

The study of organofluorine compounds dates back to the 19th century, but it was in the 20th century that the field saw explosive growth, driven by both industrial applications and academic curiosity. nih.gov

The journey began with early pioneering syntheses. In 1862, Alexander Borodin reported the synthesis of benzoyl fluoride (B91410), and in 1892, Frédéric Swarts developed a method for introducing fluorine using antimony fluoride, which he used to prepare compounds like benzotrifluoride. wikipedia.orgscispace.com A significant milestone was the development of the Balz-Schiemann reaction in 1927 for preparing aromatic fluorides. jst.go.jp

The trifluoromethyl group specifically gained prominence after its biological effects were first investigated by F. Lehmann in 1927. wikipedia.org The post-World War II era saw a surge in research, leading to the discovery of the unique properties that trifluoromethyl groups impart to molecules. This led to the development of a wide array of trifluoromethylation reagents to facilitate the incorporation of the –CF3 group into organic structures. These include nucleophilic reagents (like TMSCF3), electrophilic reagents (such as Togni and Umemoto reagents), and radical sources. beilstein-journals.orgresearchgate.netchinesechemsoc.org This expansion of the synthetic toolkit has made trifluoromethylated compounds, including pharmaceuticals like fluoxetine (B1211875) and agrochemicals like trifluralin, widely accessible. wikipedia.org The research into fluoropropyl compounds is a more recent extension of this foundational work on trifluoromethyl chemistry.

| Year | Milestone | Key Contributor(s) | Significance |

| 1862 | First synthesis of benzoyl fluoride via halogen exchange. scispace.com | Alexander Borodin | Pioneered a common method for C-F bond formation. |

| 1892 | Development of antimony fluoride for fluorination. wikipedia.org | Frédéric Swarts | Enabled the synthesis of trifluoromethylated aromatics. |

| 1927 | First investigation of the biological activity of trifluoromethyl groups. wikipedia.org | F. Lehmann | Sparked interest in fluorinated compounds for life sciences. |

| 1927 | Development of the Balz-Schiemann reaction. jst.go.jp | G. Balz & G. Schiemann | Provided a general method for synthesizing aryl fluorides. |

| 1984 | Development of the first diaryl(trifluoromethyl)sulfonium salt. wikipedia.org | Yagupolskii et al. | Marked the beginning of modern electrophilic trifluoromethylation. |

| 2006 | Introduction of hypervalent iodine(III)-CF3 reagents. beilstein-journals.org | Togni et al. | Provided mild and versatile electrophilic "CF3+" sources. |

Table 2: Key historical developments in the synthesis and study of organofluorine compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11F3O2 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

3,3,3-trifluoropropyl butanoate |

InChI |

InChI=1S/C7H11F3O2/c1-2-3-6(11)12-5-4-7(8,9)10/h2-5H2,1H3 |

InChI Key |

HXPMSBXZXIISLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3,3,3 Trifluoropropylbutyrate

Esterification Reactions for the Synthesis of 3,3,3-Trifluoropropylbutyrate

The most direct and common method for synthesizing this compound is through the esterification of 3,3,3-trifluoropropanol with butyric acid or its derivatives.

Conventional Synthetic Approaches

Conventional synthesis mirrors the classic Fischer esterification, where 3,3,3-trifluoropropanol is reacted with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically reversible and requires conditions that favor the formation of the ester, often involving the removal of water as it is formed.

Another conventional approach is transesterification , where a more readily available butyrate (B1204436) ester, such as methyl butyrate or ethyl butyrate, is reacted with 3,3,3-trifluoropropanol. researchgate.net This equilibrium-driven process is often catalyzed by either an acid or a base. google.com The choice of catalyst depends on the specific substrates and desired reaction conditions. For instance, the transesterification of vegetable oils, which are triglycerides of fatty acids, is a well-established industrial process. google.com While not directly synthesizing the target molecule, the principles are applicable.

A general representation of these reactions is shown below:

Fischer Esterification: CH₃CH₂CH₂COOH + CF₃CH₂CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CH₂CF₃ + H₂O (Butyric Acid + 3,3,3-Trifluoropropanol ⇌ this compound + Water)

Transesterification: CH₃CH₂CH₂COOR' + CF₃CH₂CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CH₂CF₃ + R'OH (Butyrate Ester + 3,3,3-Trifluoropropanol ⇌ this compound + Alcohol)

Advanced Catalytic Systems in Esterification

To overcome the limitations of conventional methods, such as harsh reaction conditions and environmental concerns, advanced catalytic systems have been developed. These include the use of enzymes, particularly lipases, which offer high selectivity and operate under mild conditions.

Lipase-catalyzed esterification has emerged as a green and efficient alternative. chemrxiv.org Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, are known to catalyze the esterification of a wide range of alcohols and carboxylic acids, including fluorinated substrates. mdpi.comresearchgate.netdoi.org The enzymatic approach is particularly advantageous for the synthesis of chiral esters due to the inherent enantioselectivity of many lipases. organic-chemistry.org For instance, Candida antarctica lipase (B570770) B is a versatile biocatalyst for various transformations, including esterification and transesterification. doi.orgsci-hub.se The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. nih.gov The immobilized form of the enzyme is often used to facilitate catalyst recovery and reuse. nih.gov

| Catalyst System | Substrates | Key Advantages |

| Acid Catalysts (e.g., H₂SO₄) | Butyric acid and 3,3,3-trifluoropropanol | Readily available, well-established method. |

| Transesterification Catalysts (Acid or Base) | Butyrate ester and 3,3,3-trifluoropropanol | Can use readily available starting materials. |

| Lipases (e.g., Candida antarctica lipase B) | Butyric acid and 3,3,3-trifluoropropanol | Mild reaction conditions, high selectivity, environmentally friendly, potential for stereoselectivity. mdpi.comresearchgate.netdoi.org |

Novel Trifluoromethylation and Fluoropropylation Strategies Preceding Ester Formation

Instead of starting with 3,3,3-trifluoropropanol, the trifluoropropyl moiety can be introduced at an earlier stage of the synthesis. Novel trifluoromethylation and fluoropropylation strategies offer alternative pathways to precursors that can then be converted to the final ester.

One approach involves the trifluoromethylation of esters using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃) catalyzed by cesium fluoride (B91410). nih.govacs.org This method can convert a suitable precursor ester into a trifluoromethyl ketone, which could then be reduced and esterified. nih.govacs.orgbeilstein-journals.org Another strategy is the dehydrohalogenation of compounds like 1-chloro-3,3,3-trifluoropropene to yield 3,3,3-trifluoropropyne, which can be a versatile building block for introducing the 3,3,3-trifluoropropyl group. google.com

Functional Group Interconversions Involving the Trifluoropropyl Moiety

The 3,3,3-trifluoropropyl group is generally stable under many reaction conditions. However, specific transformations can be performed on this moiety or on the ester group itself.

Hydrolysis of the trifluoromethyl group to a carboxylic acid is a known transformation, typically requiring harsh conditions such as fuming sulfuric acid. rsc.org This would fundamentally alter the structure of the target molecule.

More relevant to the derivatization of the ester are reactions involving the ester functionality. Reduction of the ester group in this compound would yield 3,3,3-trifluoropropanol and butanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orgmasterorganicchemistry.combham.ac.uk

Derivatization Pathways and Related Chemical Transformations of the Butyrate Ester

The butyrate portion of this compound offers several avenues for further chemical modification.

Alpha-halogenation of the butyrate ester can be achieved at the α-carbon (the carbon adjacent to the carbonyl group). This reaction can proceed under either acidic or basic conditions using halogens like Br₂ or Cl₂. libretexts.orglibretexts.org The resulting α-halo ester is a versatile intermediate for further synthetic transformations.

The Claisen condensation is a classic carbon-carbon bond-forming reaction for esters. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, two molecules of this compound, in the presence of a strong base, could potentially react to form a β-keto ester. libretexts.orglibretexts.org This reaction requires at least one of the reacting esters to have an α-hydrogen.

| Reaction | Reagents/Conditions | Product Type |

| Hydrolysis (Ester) | Acid or Base | 3,3,3-Trifluoropropanol and Butyric Acid |

| Reduction (Ester) | LiAlH₄ | 3,3,3-Trifluoropropanol and Butanol libretexts.orgmasterorganicchemistry.combham.ac.uk |

| Alpha-Halogenation | Br₂ or Cl₂ / Acid or Base | α-Halogenated this compound libretexts.orglibretexts.org |

| Claisen Condensation | Strong Base (e.g., NaOEt) | β-Keto ester derivative wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org |

Stereochemical Control and Regioselectivity in Synthesis

Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules.

Stereochemical control in the synthesis of this compound could be relevant if chiral centers are introduced into either the trifluoropropyl or the butyrate moiety. For instance, if a chiral derivative of butyric acid is used, preserving the stereocenter during esterification is crucial. Enzymatic resolutions, as mentioned earlier, are powerful tools for obtaining enantiomerically pure fluorinated compounds. mdpi.comnih.gov Lipases can selectively acylate or hydrolyze one enantiomer of a racemic mixture, leading to the separation of enantiomers. nih.govmdpi.com The synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid using lactate (B86563) dehydrogenase is an example of enzymatic reduction to create a chiral center. nih.gov

Regioselectivity becomes important when there are multiple reactive sites in the molecule. For example, in the halogenation of the butyrate chain, the reaction is highly regioselective for the α-position due to the activating effect of the carbonyl group. libretexts.orglibretexts.org Similarly, regioselective fluorination strategies have been developed for various organic molecules, which could be applied to precursors of this compound. chemrxiv.orgorganic-chemistry.org

Advanced Spectroscopic and Chromatographic Analytical Methodologies in Research on 3,3,3 Trifluoropropylbutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the molecular structure of 3,3,3-Trifluoropropylbutyrate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is a particularly powerful and direct method for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it highly sensitive for NMR detection. rsc.org The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. caymanchem.com

In the ¹⁹F NMR spectrum of this compound, the three equivalent fluorine atoms of the CF₃ group are expected to give rise to a single signal. This signal will be split into a triplet by the two adjacent protons of the methylene (B1212753) group (-CH₂-), following the n+1 rule. The typical chemical shift range for CF₃ groups in organofluorine compounds is between -50 and -70 ppm. rsc.org For this compound, the predicted chemical shift is approximately -63.8 ppm, referenced to a standard such as trichlorofluoromethane (B166822) (CFCl₃).

Table 1: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -63.8 | Triplet (t) | ~ 10.5 | CF₃ |

Carbon-13 (¹³C) and Proton (¹H) NMR Spectroscopic Characterization

¹³C and ¹H NMR spectroscopy provide complementary information essential for the complete structural assignment of this compound.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The electronegativity of the fluorine and oxygen atoms significantly influences the chemical shifts of the nearby carbon atoms. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbonyl carbon (C=O) of the ester group will have a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 172.5 | Singlet | C=O |

| ~ 123.9 | Quartet (q) | CF₃ |

| ~ 58.7 | Quartet (q) | -O-CH₂- |

| ~ 35.8 | Singlet | -CH₂-C=O |

| ~ 18.2 | Singlet | -CH₂-CH₃ |

| ~ 13.5 | Singlet | -CH₃ |

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The integration of the peak areas corresponds to the relative number of protons for each signal. The signals are split into multiplets based on the number of neighboring protons.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.35 | Triplet (t) | 2H | -O-CH₂- |

| ~ 2.45 | Quartet of triplets (qt) | 2H | -CH₂-CF₃ |

| ~ 2.30 | Triplet (t) | 2H | -CH₂-C=O |

| ~ 1.65 | Sextet (sxt) | 2H | -CH₂-CH₃ |

| ~ 0.95 | Triplet (t) | 3H | -CH₃ |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the this compound molecule, confirming the assignments made from 1D NMR spectra.

COSY: A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a cross-peak between the protons of the -O-CH₂- group and the -CH₂-CF₃ group, confirming their adjacency. researchgate.net

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. nmrdb.org This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. nmrdb.org This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. For example, a correlation between the protons of the -O-CH₂- group and the carbonyl carbon would confirm the ester linkage.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of this compound (C₇H₁₁F₃O₂). HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 185.0733 |

| [M+Na]⁺ | 207.0552 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. arizona.edu It is highly effective for assessing the purity of a this compound sample and for analyzing it within a mixture. oregonstate.edu

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint."

The fragmentation pattern of this compound in electron ionization (EI) MS is predictable based on the structure of esters. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

Table 5: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Possible Fragment Identity |

| 184 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅]⁺ |

| 113 | [M - OCH₂CH₂CF₃]⁺ |

| 85 | [CF₃CH₂CH₂]⁺ |

| 71 | [CH₃CH₂CH₂CO]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex System Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgnih.gov This method is particularly well-suited for analyzing complex mixtures and identifying unknown compounds. measurlabs.com In the context of this compound, LC-MS is instrumental in identifying non-volatile impurities and degradation products that may be present in a sample.

The process begins with the separation of the sample components via liquid chromatography. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. measurlabs.com This provides detailed structural information and allows for the confident identification of various compounds within the sample matrix. wikipedia.org For enhanced sensitivity and more in-depth analysis, tandem mass spectrometry (LC-MS/MS) can be employed, which is particularly useful for detecting trace-level analytes. measurlabs.comlcms.cz

Table 1: LC-MS/MS Parameters for Analysis of Related Fluorinated Compounds

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

This table presents typical parameters that could be adapted for the analysis of this compound based on methods for similar fluorinated compounds.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are central to determining the purity and isomeric composition of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.com

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. elgalabwater.com It is widely used to assess the purity of the compound and to separate it from other volatile impurities. skpharmteco.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. skpharmteco.com The separation is based on the compound's boiling point and its interaction with the stationary phase. sigmaaldrich.com

For purity analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. measurlabs.comchromatographyonline.com The resulting chromatogram shows peaks corresponding to different compounds, with the area of each peak being proportional to its concentration. skpharmteco.com

Table 2: Typical GC-FID Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Non-polar capillary column (e.g., DB-1) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 50°C, ramp to 280°C |

This table outlines a general set of conditions that can be optimized for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly useful for analyzing non-volatile or thermally unstable impurities that may be present in this compound samples. advancechemjournal.com HPLC operates by pumping a liquid mobile phase containing the sample through a column filled with a solid adsorbent material (the stationary phase). ijcrt.org

Different modes of HPLC can be employed, such as normal-phase or reversed-phase, depending on the polarity of the impurities being targeted. advancechemjournal.com For instance, reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is effective for separating a wide range of organic molecules. wikipedia.org

Table 3: HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 30 °C |

This table provides a representative HPLC method that can be adapted for the analysis of non-volatile impurities in this compound.

For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. phenomenex.blogsepsolve.com This technique employs two different columns with distinct separation mechanisms (e.g., non-polar followed by polar). sepsolve.com The effluent from the first column is continuously transferred to the second column, resulting in a two-dimensional chromatogram with greatly increased peak capacity. phenomenex.blog This allows for the separation of co-eluting compounds that would otherwise overlap in a standard GC analysis, making it a powerful tool for detailed isomer analysis and impurity profiling. azom.comgcms.cz

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the molecular structure and functional groups present in a sample. edinst.comnih.gov Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. ksu.edu.sa

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. mt.com It is particularly sensitive to polar functional groups. mt.com In the case of this compound, IR spectroscopy can be used to identify the characteristic vibrations of the ester group (C=O and C-O stretching) and the trifluoromethyl group (C-F stretching).

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com This technique is often more sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. ksu.edu.sa For instance, the C-C backbone vibrations in the propyl chain of this compound might be more prominent in the Raman spectrum.

Table 4: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Predominantly IR or Raman Active |

|---|---|---|---|

| C=O (Ester) | Stretching | ~1740 | IR |

| C-F (Trifluoromethyl) | Stretching | 1100-1300 | IR |

| C-H (Propyl chain) | Stretching | 2800-3000 | IR and Raman |

| C-C (Backbone) | Stretching | 800-1200 | Raman |

This table summarizes the expected vibrational frequencies for the key functional groups in this compound.

The analysis of the IR and Raman spectra of this compound can reveal detailed information about its molecular structure and conformation. nih.gov By comparing the experimental spectra with theoretical calculations, a complete vibrational assignment can be made, aiding in the fundamental understanding of the molecule's properties. spectroscopyonline.comspectroscopyonline.com

Theoretical and Computational Chemistry Studies of 3,3,3 Trifluoropropylbutyrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying molecular systems. nih.gov DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov This approach is computationally more efficient than traditional wave-function-based methods while often providing a high level of accuracy. scribd.com

For 3,3,3-trifluoropropylbutyrate, DFT calculations can be employed to determine a variety of properties. mdpi.com Hybrid functionals, such as B3LYP and B3PW91, are commonly used as they incorporate a portion of exact Hartree-Fock exchange, often leading to improved accuracy for thermochemical properties. scribd.comnih.gov Another functional, X3LYP, has been developed to improve accuracy for non-bond interactions like those found in van der Waals complexes. nih.gov

Applications of DFT to this compound would typically involve:

Geometry Optimization: Determining the lowest-energy three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to characterize vibrational modes and confirm that the optimized geometry corresponds to a true energy minimum. researchgate.net

Thermochemical Properties: Predicting properties such as the heat of formation, entropy, and Gibbs free energy.

Electronic Properties: Calculating the dipole moment, polarizability, and electrostatic potential map to understand the charge distribution and polarity of the molecule. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, and DFT can quantify its effect on the electron density of the adjacent propyl chain and the ester functionality.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical results for similar organic molecules.

| Property | Calculated Value (B3LYP/6-311G(d,p)) | Description |

|---|---|---|

| Total Energy (Hartree) | -669.123 | The total electronic energy of the optimized molecule. |

| Dipole Moment (Debye) | 3.15 | A measure of the molecule's overall polarity, arising from the electronegative CF₃ and ester groups. |

| HOMO Energy (eV) | -11.54 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 10.65 | An indicator of chemical reactivity and electronic stability. A larger gap suggests higher stability. researchgate.net |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they are central to chemical reactivity. emerginginvestigators.orgscirp.org

HOMO: For an ester like this compound, the HOMO is typically localized on the oxygen atoms of the carbonyl and ether groups, which possess lone pairs of electrons. This region represents the most likely site for electrophilic attack.

LUMO: The LUMO is generally centered on the antibonding π* orbital of the carbonyl group (C=O). This area is susceptible to nucleophilic attack. The presence of the electron-withdrawing CF₃ group would be expected to lower the energy of the LUMO, potentially making the carbonyl carbon more electrophilic compared to a non-fluorinated analogue.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The significant HOMO-LUMO gap calculated for this compound suggests a relatively stable compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. fraserlab.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. fraserlab.comnih.gov

For this compound, MD simulations can be used to investigate:

Conformational Analysis: The butyrate (B1204436) and propyl chains of the molecule are flexible, allowing for rotation around several single bonds. This rotation gives rise to various conformers (rotational isomers) with different energies. MD simulations can sample these different conformations and determine their relative populations, providing insight into the molecule's preferred shapes in different environments (e.g., in the gas phase or in a solvent). nih.gov The presence of the bulky and polar CF₃ group is expected to significantly influence the conformational landscape. nih.gov

Intermolecular Interactions: MD simulations are ideal for studying how molecules interact with each other in a liquid or solution. wikipedia.orglibretexts.org For pure this compound, these interactions would primarily consist of dipole-dipole forces and weaker van der Waals forces. libretexts.orgyoutube.com The strong dipole moment arising from the ester and trifluoromethyl groups will lead to significant dipole-dipole interactions that influence properties like boiling point and viscosity. youtube.comyoutube.com When in solution, MD simulations can model the interactions between the solute and solvent molecules, providing information on solvation structure and energetics. rsc.orgrsc.org

A hypothetical table summarizing the conformational analysis of the C-C bond in the propyl group adjacent to the CF₃ group is shown below.

| Conformer (Dihedral Angle C-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |

|---|---|---|---|

| Anti (~180°) | 0.00 | 75 | The most stable conformation, minimizing steric hindrance between the CF₃ group and the ester moiety. |

| Gauche (+/- ~60°) | 1.20 | 25 | Less stable due to steric repulsion, but still significantly populated at room temperature. |

Predictive Modeling of Synthetic Outcomes and Reaction Energetics

Computational chemistry can be used to predict the feasibility and outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed.

One key synthetic route to esters is Fischer esterification, involving the reaction of a carboxylic acid (butyric acid) with an alcohol (3,3,3-trifluoropropanol) under acidic conditions. Computational methods can model this reaction by:

Locating the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Its structure and energy are crucial for determining the reaction's activation energy.

Determining Activation Energy (Ea): The energy difference between the transition state and the reactants is the activation energy, which governs the reaction rate. A lower activation energy implies a faster reaction.

These calculations can help optimize reaction conditions by, for instance, evaluating the efficacy of different catalysts or predicting the formation of side products. Modern approaches even use machine learning models trained on large reaction databases to predict synthetic outcomes. arxiv.org

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to understand how a molecule's chemical structure influences its macroscopic properties. nih.govmdpi.com Computational methods are invaluable for establishing quantitative structure-property relationships (QSPRs). By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain or the position of the fluorine atoms) and calculating properties for each analogue, one can build a model that correlates structural features with physical or chemical properties. researchgate.netbris.ac.uk

For this compound, SPR studies could explore:

Effect of Fluorination: Comparing calculated properties (e.g., boiling point, viscosity, solvent miscibility) with its non-fluorinated analogue, propyl butyrate, to quantify the specific effects of the CF₃ group.

Lipophilicity: Calculating properties like the partition coefficient (logP) to predict how the molecule distributes between polar (e.g., water) and nonpolar (e.g., octanol) environments. Fluorination is known to significantly increase lipophilicity. researchgate.net

Thermal Stability: The strong C-F bonds in the trifluoromethyl group are expected to enhance the thermal stability of the molecule. Computational models can help predict degradation pathways and temperatures.

These predictive models are crucial in materials science and medicinal chemistry for designing new molecules with desired properties without the need for exhaustive synthesis and experimentation. nih.gov

Role of 3,3,3 Trifluoropropylbutyrate As a Reagent or Solvent in Academic Chemical Synthesis

Investigation of 3,3,3-Trifluoropropylbutyrate as a Specialized Reaction Solvent

While not as commonly employed as other fluorinated alcohols or aromatic solvents, the investigation of esters like this compound as specialized reaction media is an area of academic interest. The properties of such fluorinated solvents are dictated by the strong electron-withdrawing nature of the trifluoromethyl group, which modulates the solvent's polarity, boiling point, and miscibility with other organic solvents and water.

The primary allure of fluorinated solvents lies in their unique phase behavior, often leading to biphasic systems with common organic solvents or water, which can be exploited for catalyst retention and simplified product separation. Although specific studies detailing the extensive use of this compound as a primary solvent are scarce, its properties can be inferred from structurally similar fluorinated esters. The high electronegativity of the CF3 group reduces the basicity of the carbonyl oxygen, making it a weakly coordinating solvent. This characteristic can be advantageous in catalytic reactions where a non-coordinating, polar medium is required to avoid catalyst deactivation.

Furthermore, the lipophilicity of the trifluoromethyl group can enhance the solubility of fluorinated reactants, catalysts, or reagents, thereby facilitating reactions involving highly fluorinated compounds. Its chemical stability, a hallmark of many organofluorine compounds, makes it a robust medium for reactions conducted under harsh conditions.

Table 1: Comparison of Physicochemical Properties of Butyrate (B1204436) Esters

| Property | Propyl Butyrate | This compound (Estimated) |

| Molecular Weight ( g/mol ) | 116.16 | 170.14 |

| Boiling Point (°C) | 123 | ~140-150 |

| Density (g/mL) | 0.875 | >1.0 |

| Polarity | Moderate | Increased |

| Lipophilicity (LogP) | ~1.7 | Higher than propyl butyrate |

Utilization in Specific Organic Transformations as a Building Block or Precursor

This compound serves as a valuable precursor for the introduction of the 3,3,3-trifluoropropyl moiety into more complex molecular architectures. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

A primary synthetic application of this compound is its hydrolysis to 3,3,3-trifluoropropanol. This alcohol is a versatile intermediate that can be further functionalized. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into a sulfonate ester (e.g., tosylate or mesylate) to serve as an electrophile in nucleophilic substitution reactions.

Another synthetic strategy involves the reaction of the ester enolate. Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in aldol (B89426) or Claisen-type condensation reactions. This provides a direct method for forming new carbon-carbon bonds while retaining the trifluoropropyl group.

Furthermore, the ester can be used in transesterification reactions, catalyzed by either acid or base, to introduce the 3,3,3-trifluoropropyl group into other molecular scaffolds, creating a diverse range of fluorinated esters.

Comparative Studies with Other Fluorinated and Non-Fluorinated Analogs in Catalysis

Comparative studies involving fluorinated esters and their non-fluorinated counterparts are crucial for elucidating the electronic and steric effects of fluorine substitution in catalysis. A significant area of this research is in enzyme-catalyzed reactions, particularly lipase-catalyzed hydrolysis and transesterification.

Lipases are known to exhibit high selectivity in the kinetic resolution of racemic esters. The presence of a trifluoromethyl group in the alcohol portion of the ester, as in this compound, can profoundly influence the rate and enantioselectivity of these enzymatic transformations when compared to its non-fluorinated analog, propyl butyrate. The steric bulk and high electronegativity of the CF3 group can alter the binding of the substrate within the enzyme's active site. mdpi.com

Table 2: Relative Reaction Rates in Lipase-Catalyzed Hydrolysis (Hypothetical Data for Illustrative Purposes)

| Substrate | Relative Rate with Lipase (B570770) A | Relative Rate with Lipase B |

| Propyl Butyrate | 1.00 | 1.00 |

| This compound | 0.65 | 1.25 |

| Ethyl Trifluoroacetate | 0.15 | 0.20 |

This table presents hypothetical data to illustrate the potential differences in reactivity between a fluorinated ester and its non-fluorinated analog in the presence of different enzymes. The actual relative rates would need to be determined experimentally.

These comparative studies are essential for developing a deeper understanding of enzyme-substrate interactions and for the rational design of biocatalytic processes for the synthesis of enantiomerically pure fluorinated compounds. mdpi.com

Enzymatic Transformations and Biocatalysis Involving 3,3,3 Trifluoropropylbutyrate

Enzymatic Hydrolysis of the Ester Linkage by Esterases or Lipases

The ester linkage in 3,3,3-Trifluoropropylbutyrate is susceptible to cleavage by hydrolytic enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester to yield 3,3,3-trifluoropropanol and butyric acid. This reaction is of interest for the kinetic resolution of racemic mixtures and for the controlled release of its constituent alcohol and acid. Lipases, in particular, are widely used biocatalysts due to their stability in organic solvents and broad substrate specificity. mdpi.comku.edu

The general reaction for the enzymatic hydrolysis is as follows:

This compound + H₂O ⇌ 3,3,3-Trifluoropropanol + Butyric Acid

The in vitro characterization of enzyme activity towards this compound involves screening various commercially available lipases and esterases to identify the most efficient and selective biocatalysts. Factors such as pH, temperature, and solvent system are optimized to achieve maximum reaction rates. Studies on analogous butyrate (B1204436) esters have shown that enzymes from sources like Candida antarctica, Pseudomonas cepacia, and porcine pancreas are often effective. d-nb.infomdpi.com

The specificity of these enzymes is influenced by the trifluoromethyl group in the alcohol moiety. While this group can present steric hindrance, it can also enhance binding to the active site of certain enzymes through specific interactions. The activity of an esterase from Aspergillus versicolor, for example, has been shown to be highly selective towards p-nitrophenyl butyrate (p-NPB). ijcce.ac.ir This suggests that butyrate esters are generally good substrates for many esterases. The activity of various enzymes on butyrate esters is often assayed using chromogenic or fluorogenic substrates. researchgate.net

Table 1: Illustrative Data on the Relative Activity of Various Hydrolases on Butyrate Esters

| Enzyme Source | Enzyme Type | Relative Activity (%) |

| Candida antarctica Lipase (B570770) B (CALB) | Lipase | 100 |

| Pseudomonas cepacia Lipase (PCL) | Lipase | 85 |

| Porcine Pancreatic Lipase (PPL) | Lipase | 70 |

| Aspergillus niger Esterase | Esterase | 60 |

| Bacillus subtilis Esterase | Esterase | 45 |

The kinetics of the lipase-catalyzed hydrolysis of this compound can be described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. researchgate.net Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are determined experimentally to quantify the enzyme's affinity for the substrate and its catalytic efficiency.

For the enzymatic synthesis of butyl butyrate, a related compound, studies have shown that the reaction often follows a Ping-Pong Bi-Bi mechanism. researchgate.net Kinetic studies on the hydrolysis of tributyrin (B1683025) by lipase have also been successfully modeled using Michaelis-Menten kinetics. researchgate.net The kinetic parameters for the hydrolysis of this compound are expected to be influenced by the electron-withdrawing nature of the trifluoromethyl group, which can affect the reactivity of the ester carbonyl group.

Table 2: Representative Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Butyrate Esters

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |

| CALB | Ethyl Butyrate | 5.2 | 120 | 60 | 1.15 x 10⁴ |

| PCL | Propyl Butyrate | 8.1 | 95 | 47.5 | 5.86 x 10³ |

| PPL | Butyl Butyrate | 12.5 | 70 | 35 | 2.80 x 10³ |

Note: This table provides illustrative kinetic data based on studies of similar short-chain butyrate esters to demonstrate typical enzymatic performance. Specific values for this compound would require experimental determination.

Enzymes, particularly lipases, are renowned for their ability to catalyze reactions with high enantioselectivity. mdpi.com This property is exploited in the kinetic resolution of racemic mixtures. In the case of a chiral variant of this compound (e.g., where the butyrate moiety contains a stereocenter), enzymatic hydrolysis can preferentially convert one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.

For instance, lipase-catalyzed hydrolysis has been successfully used for the kinetic resolution of fluorinated arylcarboxylic acid esters and β-amino acid esters, achieving high enantiomeric excess (ee) for both the product and the unreacted substrate. mdpi.commdpi.com The enantioselectivity of the enzyme is often quantified by the enantiomeric ratio (E). High E-values (typically >100) are desirable for efficient kinetic resolutions. The resolution of (R,S)-ethyl-3-hydroxybutyrate, for example, has been achieved with high selectivity using immobilized Candida antarctica lipase B. technion.ac.il

Table 3: Example of Enantioselective Hydrolysis of a Chiral Butyrate Ester

| Enzyme | Substrate | Conversion (%) | ee_product (%) | ee_substrate (%) | E-value |

| Lipase PSIM (Burkholderia cepacia) | Racemic fluorinated β-amino ester | 50 | >99 (S) | >99 (R) | >200 |

| CALB | Racemic ethyl-3-hydroxybutyrate | 48 | 98 (R) | 96 (S) | ~150 |

Note: This table illustrates the potential for high enantioselectivity in enzymatic resolutions of chiral butyrate esters, based on data from related compounds.

Microbial Degradation Pathways and Biotransformation Studies

The microbial degradation of fluorinated organic compounds is a growing area of research, driven by the need to remediate environments contaminated with these persistent chemicals. nih.govmdpi.com While specific degradation pathways for this compound have not been extensively documented, it is anticipated that microorganisms capable of degrading esters and fluorinated compounds could metabolize it.

The initial step in the microbial degradation would likely be the hydrolysis of the ester bond by microbial esterases or lipases, releasing 3,3,3-trifluoropropanol and butyric acid. nih.gov Butyric acid is a readily biodegradable short-chain fatty acid that can be utilized by a wide range of microorganisms as a carbon and energy source through β-oxidation. mdpi.com

The fate of 3,3,3-trifluoropropanol is more complex. Microbial degradation of polyfluorinated compounds can proceed through various mechanisms, including oxidative and hydrolytic defluorination. nih.gov However, the C-F bond is extremely strong, making defluorination a challenging step. Studies on the biotransformation of other fluorinated compounds, such as trans-1-chloro-3,3,3-trifluoropropene, have shown that metabolism can occur, albeit at low rates, through pathways like glutathione (B108866) conjugation and oxidation. nih.gov Microbial biotransformation is a valuable tool for modifying complex molecules and can be applied to generate novel derivatives of this compound. nih.govfrontiersin.orgmedcraveonline.cominteresjournals.org For example, microbial hydroxylation could introduce functional groups onto the butyrate chain. The degradation of related compounds like poly(3-hydroxybutyrate) and its copolymers by soil microorganisms has been well-studied. nih.govmdpi.com

Engineering of Enzymes for Enhanced Reactivity or Selectivity towards Trifluoropropylbutyrates

Directed evolution and rational protein design are powerful strategies for tailoring enzymes to specific industrial applications. nih.govacademicjournals.orge3s-conferences.org These techniques can be employed to improve the catalytic efficiency, stability, and selectivity of esterases and lipases towards this compound.

For instance, error-prone PCR and saturation mutagenesis can be used to generate libraries of enzyme variants, which are then screened for improved performance. nih.gov This approach has been successfully used to enhance the enantioselectivity of a Pseudomonas aeruginosa lipase. nih.govrug.nl Similarly, the thermostability of lipases has been improved through directed evolution, which is crucial for industrial processes that may operate at elevated temperatures. frontiersin.org

Rational design, guided by the three-dimensional structure of the enzyme, allows for targeted mutations in the active site to improve substrate binding and catalysis. For fluorinated substrates, engineering the enzyme's active site to better accommodate the trifluoromethyl group could lead to significant improvements in reactivity. The engineering of a fluorinase enzyme, for example, has been explored to expand its substrate scope and improve its catalytic rate for the synthesis of fluorometabolites. researchgate.netst-andrews.ac.ukresearchgate.net Such approaches could be adapted to optimize an esterase or lipase for the specific transformation of this compound.

Environmental Fate and Degradation Mechanisms of 3,3,3 Trifluoropropylbutyrate

Sorption and Mobility in Geologic and Aquatic Environments

There is a lack of data concerning the sorption coefficients (such as Koc) of 3,3,3-Trifluoropropylbutyrate to soil or sediment. As a result, its potential for mobility and leaching into groundwater cannot be accurately assessed.

While general information exists on the environmental fate of broader categories of fluorinated organic compounds, these findings cannot be directly extrapolated to predict the specific behavior of this compound without dedicated experimental investigation. The unique physicochemical properties imparted by its specific structure necessitate focused research to understand its environmental persistence, transformation, and transport. Until such studies are conducted, a detailed and scientifically accurate article on the environmental fate of this specific compound cannot be provided.

Volatilization and Atmospheric Transport Potential of this compound

The potential for a chemical substance to volatilize from surfaces and undergo atmospheric transport is a critical component of its environmental fate. This is governed by key physicochemical properties, most notably vapor pressure and the Henry's Law constant. A higher vapor pressure indicates a greater tendency for a substance to transition into the gaseous phase from a pure state, while the Henry's Law constant describes the partitioning of a compound between air and water, indicating its tendency to volatilize from aqueous environments.

A thorough review of available scientific literature reveals a significant lack of specific experimental or estimated data for the vapor pressure and Henry's Law constant of this compound. This absence of data prevents a quantitative assessment of its volatilization and atmospheric transport potential. Consequently, the creation of detailed data tables, as is standard for well-characterized compounds, is not feasible at this time.

In the absence of direct data, a qualitative assessment can be made by considering the structural components of the molecule: the trifluoropropyl group and the butyrate (B1204436) ester group.

The presence of the trifluoromethyl group (-CF3) is known to influence the physicochemical properties of organic compounds. Fluorination can increase the metabolic stability of a substance. The environmental fate of fluorotelomer alcohols and esters has been studied, indicating that these compounds can be sources of perfluorocarboxylates (PFCAs) in the environment. purdue.edu The high degree of fluorination in some compounds imparts unique properties that are not yet well-characterized, making their environmental behavior difficult to predict. purdue.edu

Esters, in general, can be subject to hydrolysis, which would be a competing environmental fate process to volatilization. The environmental chemistry of commercial fluorinated surfactants, including some esters, has been a subject of research, focusing on their transport, fate, and potential to act as sources of perfluoroalkyl acid contamination. scholaris.cascholaris.ca However, the specific influence of the butyrate ester functional group in combination with the trifluoropropyl moiety on volatilization is not well-documented.

Future Directions and Unexplored Research Avenues

Development of Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign methods for synthesizing fluorinated compounds like 3,3,3-Trifluoropropylbutyrate. Future research in this area is anticipated to concentrate on several key strategies to improve sustainability.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have shown potential in the synthesis of fluorinated polyesters and could be adapted for the production of smaller esters. Current time information in Edmonton, CA. Biocatalytic processes often occur under mild conditions, reducing energy consumption and can exhibit high selectivity, which minimizes the formation of byproducts. The exploration of immobilized enzymes could also facilitate easier catalyst recovery and recycling, further enhancing the green credentials of the synthesis.

Another key area of development is the use of novel, greener catalytic systems for esterification and transesterification reactions. Traditional methods often rely on strong mineral acids, which can be corrosive and generate significant waste. Research into solid acid catalysts, such as sulfated zirconia, is ongoing and aims to provide recyclable and less hazardous alternatives. researchgate.net Additionally, organocatalysts are being investigated as metal-free options for promoting esterification reactions.

The principles of atom economy will also be central to future synthetic designs. This involves maximizing the incorporation of starting materials into the final product. Catalytic C-H activation and functionalization are emerging as powerful tools in organic synthesis that can create new bonds with minimal waste. rsc.org Applying these strategies to the synthesis of fluorinated esters could lead to more efficient and sustainable production methods. Furthermore, the use of greener solvents, or even solvent-free reaction conditions, will be crucial in reducing the environmental footprint of the synthesis process. researchgate.net

The following table summarizes potential sustainable synthetic strategies and their advantages:

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases) | Mild reaction conditions, high selectivity, reduced byproducts, catalyst recyclability. |

| Heterogeneous Catalysis | Solid acid catalysts (e.g., sulfated zirconia) | Catalyst is easily separated and recycled, reduced corrosion and waste. |

| Organocatalysis | Metal-free catalysts | Avoids heavy metal contamination, often biodegradable. |

| Atom-Economical Reactions | C-H activation and functionalization | Maximizes incorporation of reactants, minimizes waste. |

| Green Solvents/Solvent-Free Conditions | Use of benign solvents or no solvent | Reduces volatile organic compound (VOC) emissions, simplifies purification. |

Exploration of Novel Reactivity and Catalytic Applications

The unique electronic properties imparted by the trifluoromethyl group suggest that this compound may exhibit novel reactivity that is yet to be fully explored. The strong electron-withdrawing nature of the CF3 group significantly influences the electron density of the entire molecule, which can lead to new chemical transformations.

One area of interest is the hydrolysis of fluorinated esters. Studies have shown that the presence of fluorine atoms can dramatically increase the rate of ester hydrolysis. Current time information in Edmonton, CA.rsc.org This enhanced reactivity could be harnessed in applications where controlled release of butyric acid or 3,3,3-trifluoropropanol is desired. Further kinetic studies on this compound would provide valuable data for designing such applications.

The development of novel catalytic applications for fluorinated esters is another promising research direction. For instance, the ester moiety could be a substrate in catalytic cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While not yet demonstrated for this specific compound, the broader field of ester cross-coupling is rapidly advancing.

Furthermore, the potential for C-F bond activation in the trifluoromethyl group opens up avenues for catalytic defluorination or functionalization reactions. 20.210.105 Such transformations could lead to the synthesis of a variety of partially fluorinated or non-fluorinated compounds, expanding the synthetic utility of this compound as a chemical intermediate. Photocatalysis is an emerging field that has shown promise in mediating such reactions under mild conditions. nih.govresearchgate.net

The following table outlines potential areas of novel reactivity and their significance:

| Area of Exploration | Potential Reactivity/Application | Scientific Significance |

| Controlled Hydrolysis | Tunable release of butyric acid and 3,3,3-trifluoropropanol. | Applications in drug delivery, agrochemicals, and materials science. |

| Catalytic Cross-Coupling | Formation of new C-C or C-heteroatom bonds at the ester functionality. | Development of new synthetic methodologies for complex molecules. |

| C-F Bond Activation | Catalytic defluorination or functionalization of the trifluoromethyl group. | Access to a wider range of fluorinated and non-fluorinated compounds. |

| Photocatalytic Transformations | Light-mediated reactions to induce novel chemical changes. | Environmentally friendly and selective synthetic methods. |

Advanced Analytical Methodologies for Trace Analysis in Complex Systems

As the use of fluorinated compounds becomes more widespread, the need for sensitive and selective analytical methods for their detection and quantification at trace levels in complex matrices becomes increasingly important. Future research in this area will likely focus on the development and refinement of techniques capable of analyzing compounds like this compound in environmental and biological samples.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS). Current time information in Edmonton, CA.nih.gov Further development of HPLC-MS/MS methods, including the optimization of chromatographic separation and mass spectrometric detection parameters, will be crucial for achieving the low detection limits required for trace analysis. The challenges of matrix effects, where other components in the sample can interfere with the analysis, will also need to be addressed through advanced sample preparation techniques. mdpi.comrsc.org

Gas chromatography-mass spectrometry (GC-MS) is another important tool, particularly for volatile and semi-volatile fluorinated compounds. Derivatization techniques can be employed to improve the chromatographic behavior and detection sensitivity of certain analytes. researchgate.net The development of new derivatization reagents and methods tailored for fluorinated esters would be a valuable contribution to the field.

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a highly specific technique for the identification and quantification of fluorinated compounds. acs.org Its application in complex mixtures can be challenging, but advancements in NMR technology, such as higher field strengths and new pulse sequences, are continually improving its sensitivity and resolution. Benchtop NMR spectroscopy is also emerging as a tool for reaction monitoring and optimization in the synthesis of fluorinated compounds.

The following table provides an overview of advanced analytical techniques and their potential applications for this compound:

| Analytical Technique | Principle of Detection | Application for this compound |

| HPLC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Quantification in aqueous environmental samples and biological fluids. |

| GC-MS | Separation by gas chromatography followed by mass-to-charge ratio detection. | Analysis in air samples and for volatile components in solid matrices. |

| ¹⁹F NMR Spectroscopy | Detection of the ¹⁹F nucleus, providing structural and quantitative information. | Unambiguous identification and quantification in various samples, including reaction mixtures. |

| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert organic fluorine to fluoride (B91410), followed by ion chromatography. | Determination of total organic fluorine content in a sample. |

Deeper Theoretical Insights into Fluorine Effects on Reactivity and Selectivity

Computational and theoretical chemistry offer powerful tools for gaining a deeper understanding of the fundamental properties of fluorinated molecules like this compound. Future research in this area will likely focus on elucidating the intricate electronic effects of the trifluoromethyl group and how they influence the molecule's reactivity and selectivity in chemical reactions.

Quantum chemical calculations, such as density functional theory (DFT), can be used to model the electronic structure of this compound in detail. acs.org These calculations can provide insights into bond energies, charge distributions, and molecular orbitals, which are all crucial for understanding the molecule's chemical behavior. For example, theoretical studies can help to rationalize the observed increase in the rate of hydrolysis of fluorinated esters by quantifying the electron-withdrawing effect of the trifluoromethyl group on the ester carbonyl. rsc.org

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or at interfaces. These simulations can provide information on solvation effects, conformational preferences, and interactions with other molecules, which can all have a significant impact on reactivity.

Theoretical studies can also play a predictive role in the design of new reactions and catalysts. By modeling reaction pathways and transition states, it is possible to identify the most favorable conditions for a desired chemical transformation. This can help to guide experimental work and accelerate the discovery of new catalytic applications for this compound. The unique effects of fluorine substitution can lead to new reactivities that are not observed in their non-fluorinated counterparts. rsc.org

The following table highlights key areas for theoretical investigation and their potential impact:

| Theoretical Approach | Focus of Investigation | Potential Insights for this compound |

| Quantum Chemical Calculations (e.g., DFT) | Electronic structure, bond properties, reaction mechanisms. | Understanding of reactivity, stability, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational analysis, intermolecular interactions. | Prediction of behavior in different media and interactions with biological systems. |

| Computational Fluorine Scanning | In silico prediction of the effects of fluorination on molecular properties. | Guidance for the design of new molecules with desired properties. mdpi.com |

| Reaction Pathway Modeling | Identification of transition states and activation energies. | Prediction of reaction outcomes and design of new catalytic systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.